[2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide
CAS No.: 1609400-30-7
VCID: VC4084683
Molecular Formula: C15H16BrClN2O2
Molecular Weight: 371.65
* For research use only. Not for human or veterinary use.
amine hydrobromide - 1609400-30-7](/images/structure/VC4084683.png)
Description |
2-(4-Chlorophenyl)ethylamine hydrobromide is a chemical compound with the IUPAC name 2-(4-chlorophenyl)-N-(3-nitrobenzyl)ethanamine hydrobromide. This compound is primarily used as a building block in chemical synthesis and research, particularly in the development of bioactive molecules. It is a solid material at room temperature and is typically stored under standard laboratory conditions. SynthesisThe synthesis of 2-(4-chlorophenyl)ethylamine hydrobromide involves multiple steps:
This process ensures high purity and yield, essential for its use in research settings. ApplicationsThe compound has potential applications in:
Structural AnalysisThe structure of 2-(4-chlorophenyl)ethylamine hydrobromide has been confirmed using spectroscopic techniques such as:
Safety and HandlingAs with many chemical compounds, safety precautions must be observed:
Research ImplicationsThis compound's unique structure makes it valuable for:
|
---|---|
CAS No. | 1609400-30-7 |
Product Name | [2-(4-Chlorophenyl)ethyl](3-nitrobenzyl)amine hydrobromide |
Molecular Formula | C15H16BrClN2O2 |
Molecular Weight | 371.65 |
IUPAC Name | 2-(4-chlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine;hydrobromide |
Standard InChI | InChI=1S/C15H15ClN2O2.BrH/c16-14-6-4-12(5-7-14)8-9-17-11-13-2-1-3-15(10-13)18(19)20;/h1-7,10,17H,8-9,11H2;1H |
Standard InChIKey | OSUNVGIIGJWBCQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=CC=C(C=C2)Cl.Br |
PubChem Compound | 75531475 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume